molecular formula C7H10N4O2 B12921604 2,6-Bis(methylamino)pyrimidine-4-carboxylic acid CAS No. 16490-29-2

2,6-Bis(methylamino)pyrimidine-4-carboxylic acid

Cat. No.: B12921604
CAS No.: 16490-29-2
M. Wt: 182.18 g/mol
InChI Key: VTXWQZSOPUBKAZ-UHFFFAOYSA-N
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Description

2,6-Bis(methylamino)pyrimidine-4-carboxylic acid is an organic compound with the molecular formula C7H10N4O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two methylamino groups attached to the pyrimidine ring at positions 2 and 6, and a carboxylic acid group at position 4. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(methylamino)pyrimidine-4-carboxylic acid typically involves the reaction of 2,6-dichloropyrimidine with methylamine under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms are replaced by methylamino groups. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure complete substitution.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(methylamino)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The methylamino groups can be substituted with other functional groups through nucleophilic substitution reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-Bis(methylamino)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,6-Bis(methylamino)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of the carboxylic acid group allows for hydrogen bonding interactions, while the methylamino groups can participate in hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

2,6-Bis(methylamino)pyrimidine-4-carboxylic acid can be compared with other similar compounds, such as:

    2-Amino-6-methylpyrimidine-4-carboxylic acid: Lacks the second methylamino group, resulting in different chemical reactivity and biological activity.

    2,4-Diaminopyrimidine: Contains amino groups at positions 2 and 4, leading to distinct chemical properties and applications.

    6-Methyluracil: A methylated derivative of uracil, with different biological roles and chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

16490-29-2

Molecular Formula

C7H10N4O2

Molecular Weight

182.18 g/mol

IUPAC Name

2,6-bis(methylamino)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C7H10N4O2/c1-8-5-3-4(6(12)13)10-7(9-2)11-5/h3H,1-2H3,(H,12,13)(H2,8,9,10,11)

InChI Key

VTXWQZSOPUBKAZ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC(=C1)C(=O)O)NC

Origin of Product

United States

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